molecular formula C9H11ClN2 B8768462 Methanimidamide, N'-(3-chlorophenyl)-N,N-dimethyl- CAS No. 2103-50-6

Methanimidamide, N'-(3-chlorophenyl)-N,N-dimethyl-

Cat. No. B8768462
M. Wt: 182.65 g/mol
InChI Key: BZBSXSKRUISGJM-UHFFFAOYSA-N
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Patent
US06297258B1

Procedure details

A mixture of 3-chloroaniline (63.8 g, 0.50 mol) and dimethylformamide dimethyl acetal (106 ml, 0.75 mol) was heated at 100° for 2 h and evaporated at 60° at 0.5 mm Hg to give 91.8 g amber oil; ms 183.0 (M+H)+.
Quantity
63.8 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH:14]=[N:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
63.8 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
106 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated at 60° at 0.5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=NC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 91.8 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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